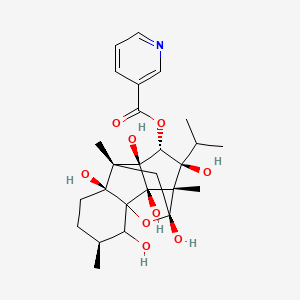
Ryanodyl 3-(pyridine-3-carboxylate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ryanodyl-3-pyridine-3-carboxylate, commonly referred to as Ryanodyl-3-pdc, is a chemical compound known for its interaction with ryanodine receptors. These receptors play a crucial role in calcium ion regulation within cells, making Ryanodyl-3-pyridine-3-carboxylate significant in various biological and chemical research fields.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ryanodyl-3-pyridine-3-carboxylate typically involves the esterification of ryanodine with pyridine-3-carboxylic acid. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is heated to promote the formation of the ester bond, followed by purification steps such as recrystallization to obtain the pure compound.
Industrial Production Methods: Industrial production of Ryanodyl-3-pyridine-3-carboxylate involves large-scale esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, advanced purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Types of Reactions:
Oxidation: Ryanodyl-3-pyridine-3-carboxylate can undergo oxidation reactions, particularly at the pyridine ring, leading to the formation of pyridine N-oxide derivatives.
Reduction: The compound can be reduced under specific conditions to yield reduced forms of the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for nucleophilic substitution reactions.
Major Products Formed:
Oxidation: Pyridine N-oxide derivatives.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Ryanodyl-3-pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification reactions.
Biology: Plays a role in studying calcium ion regulation and signaling pathways in cells.
Medicine: Investigated for its potential therapeutic effects on diseases related to calcium ion dysregulation.
Industry: Utilized in the development of pesticides and insecticides targeting ryanodine receptors in pests.
作用机制
Ryanodyl-3-pyridine-3-carboxylate exerts its effects by binding to ryanodine receptors, which are calcium ion channels located on the endoplasmic and sarcoplasmic reticulum of cells. This binding alters the conformation of the receptor, leading to the release of calcium ions into the cytoplasm. The increased calcium ion concentration triggers various cellular processes, including muscle contraction and signal transduction pathways.
相似化合物的比较
Ryanodine: The parent compound of Ryanodyl-3-pyridine-3-carboxylate, known for its potent effects on ryanodine receptors.
Flubendiamide: A phthalic acid diamide that targets ryanodine receptors in insects, used as an insecticide.
Dantrolene: A muscle relaxant that also interacts with ryanodine receptors to inhibit calcium ion release.
Uniqueness: Ryanodyl-3-pyridine-3-carboxylate is unique due to its specific ester linkage with pyridine-3-carboxylic acid, which imparts distinct chemical properties and reactivity compared to other ryanodine derivatives. Its ability to undergo various chemical reactions and its applications in multiple research fields highlight its versatility and significance.
属性
分子式 |
C26H35NO9 |
|---|---|
分子量 |
505.6 g/mol |
IUPAC 名称 |
[(3S,6S,7R,9R,10S,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] pyridine-3-carboxylate |
InChI |
InChI=1S/C26H35NO9/c1-13(2)23(32)18(35-17(29)15-7-6-10-27-11-15)24(33)19(4)12-22(31)20(23,5)26(24,34)25(36-22)16(28)14(3)8-9-21(19,25)30/h6-7,10-11,13-14,16,18,28,30-34H,8-9,12H2,1-5H3/t14-,16?,18+,19+,20-,21-,22+,23+,24+,25?,26+/m0/s1 |
InChI 键 |
BLVJZMYEPDTENS-CWROLJMXSA-N |
手性 SMILES |
C[C@H]1CC[C@@]2([C@]3(C[C@@]4([C@]5([C@]([C@H]([C@@]3([C@]5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
规范 SMILES |
CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CN=CC=C6)(C(C)C)O)C)O)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


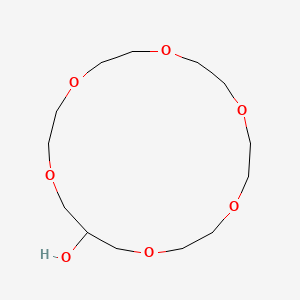
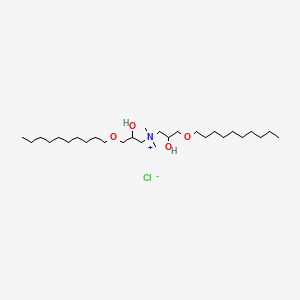
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)


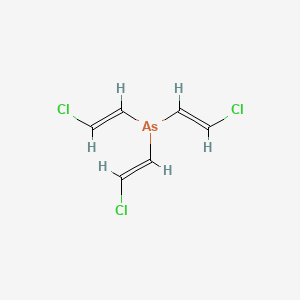


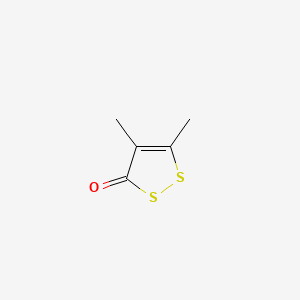

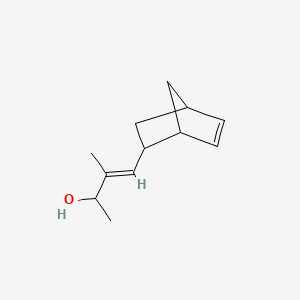
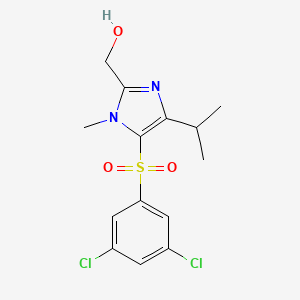

![23-oxa-9λ4,13λ4-dithiahexacyclo[14.7.0.02,10.03,8.011,15.017,22]tricosa-1(16),2(10),3,5,7,11,14,17,19,21-decaene 9,13-dioxide](/img/structure/B12683786.png)
